![molecular formula C20H15N B1267854 2-Biphenyl-4-yl-1H-indole CAS No. 21470-37-1](/img/structure/B1267854.png)
2-Biphenyl-4-yl-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 2-Biphenyl-4-yl-1H-indole, often involves strategies that allow for the formation of the indole core followed by functionalization at specific positions. For example, the synthesis of related indole derivatives has been accomplished by reacting N-(2-amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, indicating the versatility of indole synthesis methods (Geetha et al., 2019).
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, is crucial for their biological activity. Studies involving single crystal X-ray diffraction and density functional theory (DFT) calculations help in elucidating the molecular structure, intermolecular interactions, and the electronic properties of these compounds. For instance, structural analysis through single crystal X-ray diffraction and Hirshfeld surface analysis provides insights into the molecular packing and the strength of molecular interactions in the crystal lattice (Geetha et al., 2019).
Scientific Research Applications
Synthesis and Computational Studies
- Synthesis of Novel Derivatives : Research by Kumar et al. (2022) focused on synthesizing new 1-(1H-indol-1-yl)ethanone compounds, analyzing their computational effects on the COX-2 enzyme, and testing their in vivo analgesic and anti-inflammatory activity. These novel indole derivatives were synthesized through a specific condensation process, characterized using various spectroscopic techniques, and showed significant biological properties (Kumar et al., 2022).
Anticancer Studies
- Indole-Coumarin Hybrids for Cancer Treatment : Kamath et al. (2015) synthesized indole-coumarin hybrids and conducted anticancer and Bcl-2 docking studies. These hybrids demonstrated dose-dependent cytotoxic effects on human breast adenocarcinoma cells and normal cell lines. One compound, in particular, showed potent activity in both docking and cytotoxicity studies (Kamath et al., 2015).
Biological Evaluation
- Evaluation of Analgesic and Anti-inflammatory Activities : Chavan et al. (2011) synthesized various derivatives of indoles and investigated their analgesic, inflammatory, and ulcerogenic activities. The results indicated that some compounds showed comparable anti-inflammatory activity to the reference standard, indomethacin, but with lower ulcerogenic action (Chavan et al., 2011).
Tyrosinase Inhibitor Synthesis
- Synthesis of Biphenyl-based Tyrosinase Inhibitors : A study by Kwong et al. (2017) involved synthesizing biphenyl-based compounds, including 2-Biphenyl-4-yl-1H-indole derivatives, which showed significant anti-tyrosinase activities. These compounds were compared to the standard inhibitor kojic acid and exhibited good inhibitions, suggesting pharmaceutical uses for treating conditions like hypertension and inflammation (Kwong et al., 2017).
Antibacterial and Antifungal Activities
- New 1H-Indole Derivatives with Antimicrobial Activity : Research on new 1H-Indole derivatives synthesized compounds with significant antimicrobial activity. The compounds were evaluated against various bacteria and fungi, including Aspergillus niger and Candida albicans, showing considerable antibacterial and antifungal effects (Unnamed, 2020).
Molecular Docking Studies
- N-(substituted-phenyl)butanamides : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent in vitro inhibitory potential against the urease enzyme. The study included molecular docking and hemolytic study, indicating the therapeutic potential in drug designing programs (Nazir et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-biphenyl-4-yl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The indole nucleus is an important part of many synthetic drug molecules and has been found to be a biologically active pharmacophore . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole and its derivatives are known to be involved in a variety of biological activities and pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It’s plausible that this compound could affect similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities . They have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that this compound could have similar effects.
Action Environment
It’s known that environmental factors can significantly affect the distribution of indole in the environment . For instance, anthropogenic activities promote the distribution of indole, which is chemically synthesized in technical quantities as a feedstock or precursor in the production of tryptophan, plant growth regulators, dyes, and pharmaceuticals .
properties
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
Record name | 2-Biphenyl-4-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21470-37-1 | |
Record name | 2-Biphenyl-4-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.